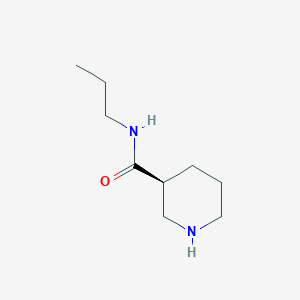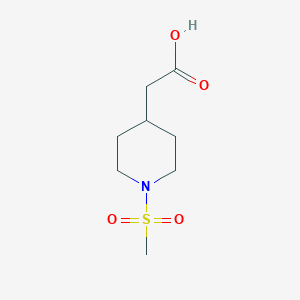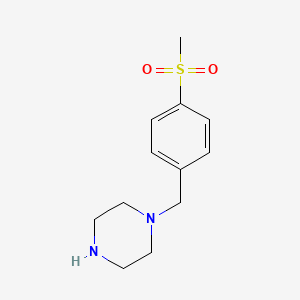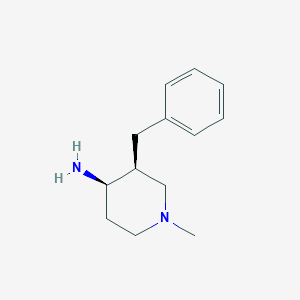
N-(5-Amino-2-methoxyphenyl)-2-isobutoxybenzamide
Descripción general
Descripción
N-(5-Amino-2-methoxyphenyl)-2-isobutoxybenzamide, commonly referred to as AMI-2, is a synthetic compound that has been widely studied in the past decade. It is a member of the benzamide family, and is known to possess a wide range of medicinal properties. AMI-2 is of particular interest to scientists due to its ability to act as a potent inhibitor of the enzyme acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that plays an important role in the functioning of the nervous system. Inhibition of AChE by AMI-2 has been shown to lead to an increase in the level of acetylcholine, which can have a variety of beneficial effects.
Aplicaciones Científicas De Investigación
Gastroprokinetic Activity
N-(5-Amino-2-methoxyphenyl)-2-isobutoxybenzamide and its analogues have been studied for their gastroprokinetic activity. For instance, compounds such as 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide have shown potent gastroprokinetic effects by influencing gastric emptying and binding to serotonin-4 receptors (Kalo et al., 1995).
Molecular Refraction and Polarizability
Research involving analogues of this compound, like 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, has explored their physical properties such as molar refraction and polarizability. This has applications in understanding the drug's interactions and behavior in various environments (Sawale et al., 2016).
5-HT1A Receptor Ligands
Isoindol-1-one analogues of this compound, like 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridyl)-p-iodobenzamido]ethyl]pipera zine (p-MPPI), have been researched for their potential as 5-HT1A receptor ligands. These studies are significant for developing imaging agents for the brain, especially in the context of SPECT imaging (Zhuang et al., 1998).
Molecular Structure Analysis
Investigations into the molecular structure of related compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, provide insights into the intermolecular interactions and geometry of these compounds, which are crucial for understanding their pharmacological properties (Karabulut et al., 2014).
Antiviral Activity
N-Phenylbenzamide derivatives, closely related to this compound, have been synthesized and tested for their antiviral activities, especially against Enterovirus 71. This research opens avenues for developing new antiviral drugs (Ji et al., 2013).
Propiedades
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12(2)11-23-16-7-5-4-6-14(16)18(21)20-15-10-13(19)8-9-17(15)22-3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJDIWATTDTYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384858.png)
![6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384861.png)
![N-[2-(aminocarbonyl)phenyl]-4-(1-azepanyl)-3-nitrobenzenecarboxamide](/img/structure/B1384862.png)






![N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine](/img/structure/B1384873.png)


